CAY10599

PPARγ transactivation nuclear receptor

Select CAY10599 (CAS: 1143573-33-4) for your PPARγ research to ensure reliable, unambiguous data. This thiazolidinedione (TZD) agonist provides a high-potency (EC50=0.05µM) and an 80-fold selectivity window against PPARα, eliminating confounding off-target effects common in its class. Its validated use in C2C12 myoblast reporter assays and zebrafish larvae models makes it a proven tool for metabolic and developmental studies. Order high-purity (≥98%) crystalline solid, soluble in DMF, DMSO, or ethanol.

Molecular Formula C38H41NO5
Molecular Weight 591.7 g/mol
Cat. No. B8054773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10599
Molecular FormulaC38H41NO5
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O
InChIInChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42)
InChIKeyJWJGBYOYIUOQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10599: A High-Potency PPARγ Agonist for Metabolic and Cancer Research Applications


CAY10599 (CAS 1143573-33-4) is a synthetic thiazolidinedione (TZD)-class agonist of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor central to adipogenesis, glucose homeostasis, and inflammation [1]. In transactivation assays, CAY10599 activates PPARγ with an EC50 of 0.05 µM [1]. It exhibits pronounced subtype selectivity, with EC50 values of 3.99 µM for PPARα and >10 µM for PPARδ [1]. The compound is supplied as a crystalline solid with purity ≥98%, soluble in DMF, DMSO, and ethanol at 25 mg/mL .

Why CAY10599 Cannot Be Substituted with Generic PPARγ Agonists Without Experimental Validation


Thiazolidinedione (TZD) PPARγ agonists display substantial variation in both receptor potency and subtype selectivity profiles. Even among compounds classified as PPARγ-selective, EC50 values for PPARγ transactivation span over two orders of magnitude, and off-target activation of PPARα or PPARδ can confound mechanistic interpretation in metabolic, inflammatory, and oncology studies [1]. In-class substitution without direct comparative validation therefore introduces uncontrolled variables that may alter transcriptional outcomes, dose-response relationships, and downstream phenotypic readouts.

Quantitative Differentiation Evidence for CAY10599 vs. Comparator PPARγ Agonists


PPARγ Transactivation Potency: CAY10599 Demonstrates 4-Fold Higher Potency Than Rosiglitazone

CAY10599 activates PPARγ with an EC50 of 0.05 µM in a cell-based transactivation assay, which represents approximately a 4-fold increase in potency relative to rosiglitazone (BRL 49653), the prototypical TZD-class PPARγ agonist .

PPARγ transactivation nuclear receptor metabolism

PPAR Subtype Selectivity: CAY10599 Exhibits >200-Fold Selectivity for PPARγ over PPARδ

CAY10599 displays high selectivity for PPARγ relative to other PPAR isoforms. In parallel transactivation assays, its EC50 for PPARα is 3.99 µM, representing an 80-fold selectivity window over PPARγ, while its EC50 for PPARδ exceeds 10 µM, corresponding to >200-fold selectivity [1].

PPARγ PPARα PPARδ nuclear receptor selectivity off-target profiling

Apoptosis Induction in Multidrug-Resistant Leukemia Cells: CAY10599 Achieves IC50 of 30 nM in HL-60R

CAY10599 induces apoptosis in HL-60R cells, a multidrug-resistant subline of the promyelocytic leukemia HL-60 line that is resistant to daunorubicin, etoposide, and cytarabine, with an IC50 of 30 nM [1]. By comparison, the structurally related analog CAY10616 (a resveratrol derivative) induces apoptosis in parental HL-60 cells with an IC50 of 40 nM [1].

apoptosis multidrug resistance leukemia HL-60R oncology

In Vivo Application in Zebrafish Liver Lipid Regulation Model at 7 µM Working Concentration

CAY10599 has been applied in a zebrafish (Danio rerio) model investigating liver lipid regulation, where treatment at 7 µM for 48 hours in larvae modulated Bhmt (betaine-homocysteine S-methyltransferase) expression in the liver [1]. A parallel comparison with the PPARα agonist GW7647 (used at 1 µM) demonstrated divergent effects on hepatocyte marker expression patterns [1].

zebrafish in vivo liver lipid metabolism PPARγ

Myogenesis Modulation in C2C12 Myoblasts: Validated Application Context for PPARγ-Mediated Differentiation

CAY10599 has been utilized in C2C12 myoblast differentiation studies to investigate the role of PPARγ transcriptional activity during myotube formation [1]. The compound was employed in PPRE-luciferase reporter assays in C2C12 cells transfected with PPRE constructs using Lipofectamine 2000, with treatment applied for 24 hours post-transfection [1].

myogenesis C2C12 muscle differentiation PPARγ regenerative medicine

Recommended Research Applications for CAY10599 Based on Quantitative Differentiation Evidence


PPARγ Transactivation Assays Requiring High-Potency Agonism with Defined Selectivity Window

CAY10599 is optimally suited for GAL4-PPARγ LBD chimera transactivation assays where high-potency PPARγ activation (EC50 = 0.05 µM) is required alongside a well-defined selectivity window against PPARα (80-fold) and PPARδ (>200-fold). This enables unambiguous attribution of transcriptional effects to PPARγ agonism rather than confounding PPARα or PPARδ activation [1].

Apoptosis Studies in Multidrug-Resistant Leukemia Models

Based on its potent apoptosis induction in HL-60R cells (IC50 = 30 nM), a multidrug-resistant subline resistant to daunorubicin, etoposide, and cytarabine, CAY10599 is a relevant tool for investigating PPARγ-mediated apoptotic pathways that may circumvent classical chemoresistance mechanisms [1].

Zebrafish In Vivo Models of Liver Lipid Metabolism and PPAR Isoform Comparison

CAY10599 has been validated for in vivo use in zebrafish larvae at 7 µM (48-hour treatment), enabling comparative studies of PPARγ- vs. PPARα-mediated effects on hepatocyte gene expression when run in parallel with PPARα-selective agonists such as GW7647 [1].

C2C12 Myoblast Differentiation and PPRE Reporter Assays

CAY10599 has established utility in C2C12 myoblast systems for PPRE-luciferase reporter assays, providing a validated tool for investigating PPARγ transcriptional activity during myogenic differentiation and the effects of mechanical stretch on myotube formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10599

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.